molecular formula C9H14ClN B174351 (R)-1-phenylpropan-1-amine hydrochloride CAS No. 19068-33-8

(R)-1-phenylpropan-1-amine hydrochloride

Cat. No. B174351
CAS RN: 19068-33-8
M. Wt: 171.67 g/mol
InChI Key: GRVMJKAAXNELJW-SBSPUUFOSA-N
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Description

(R)-1-phenylpropan-1-amine hydrochloride, also known as R-PPA, is a chemical compound that has been found to have various scientific research applications. This compound belongs to the class of amphetamines and is commonly used as a precursor in the synthesis of other chemical compounds. In

Scientific Research Applications

(R)-1-phenylpropan-1-amine hydrochloride has been found to have various scientific research applications. One of the primary applications is in the synthesis of other chemical compounds. (R)-1-phenylpropan-1-amine hydrochloride is commonly used as a precursor in the synthesis of drugs such as dextroamphetamine, methamphetamine, and MDMA. In addition, (R)-1-phenylpropan-1-amine hydrochloride has been studied for its potential use as a treatment for Parkinson's disease, ADHD, and narcolepsy.

Mechanism Of Action

(R)-1-phenylpropan-1-amine hydrochloride acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The increased release of these neurotransmitters results in an increase in alertness, focus, and mood. (R)-1-phenylpropan-1-amine hydrochloride also has an inhibitory effect on the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
(R)-1-phenylpropan-1-amine hydrochloride has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. (R)-1-phenylpropan-1-amine hydrochloride also suppresses appetite and can lead to weight loss. In addition, (R)-1-phenylpropan-1-amine hydrochloride can cause euphoria, increased energy, and a sense of well-being.

Advantages And Limitations For Lab Experiments

(R)-1-phenylpropan-1-amine hydrochloride has several advantages and limitations for lab experiments. One of the primary advantages is its well-established synthesis method, which makes it readily available for research studies. (R)-1-phenylpropan-1-amine hydrochloride is also relatively stable and has a long shelf life, which allows for long-term experiments. However, (R)-1-phenylpropan-1-amine hydrochloride is a controlled substance and requires special permits and licenses for its use in research studies. In addition, (R)-1-phenylpropan-1-amine hydrochloride has potential health risks and must be handled with care.

Future Directions

There are several future directions for the research of (R)-1-phenylpropan-1-amine hydrochloride. One potential direction is the development of new drugs for the treatment of Parkinson's disease, ADHD, and narcolepsy. Another direction is the study of the long-term effects of (R)-1-phenylpropan-1-amine hydrochloride on the brain and body. Additionally, the synthesis of new chemical compounds using (R)-1-phenylpropan-1-amine hydrochloride as a precursor could lead to the development of new drugs with unique properties.
Conclusion
In conclusion, (R)-1-phenylpropan-1-amine hydrochloride is a chemical compound with various scientific research applications. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable tool for research studies. However, its potential health risks and controlled substance status require careful handling and regulation. The future directions for the research of (R)-1-phenylpropan-1-amine hydrochloride are promising and could lead to the development of new drugs and a better understanding of its effects on the brain and body.

Synthesis Methods

The synthesis of (R)-1-phenylpropan-1-amine hydrochloride involves the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction process results in the formation of (R)-1-phenylpropan-1-amine hydrochloride, which is then converted into its hydrochloride salt form. The synthesis of (R)-1-phenylpropan-1-amine hydrochloride is a well-established method and has been used in various research studies.

properties

IUPAC Name

(1R)-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVMJKAAXNELJW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679919
Record name (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-phenylpropan-1-amine hydrochloride

CAS RN

19068-33-8
Record name (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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